![molecular formula C13H18N2O3S B2782848 2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid CAS No. 384859-05-6](/img/structure/B2782848.png)
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its IUPAC name {1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl}acetic acid, has a molecular weight of 282.36 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 282.36 .科学研究应用
2-TAC has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on the body. For example, 2-TAC has been used to study the effects of the antiepileptic drug carbamazepine on the brain. In addition, 2-TAC has been used to study the effects of the antidepressant drug fluoxetine on the brain. It has also been used to study the effects of the anti-inflammatory drug ibuprofen on the body.
2-TAC has also been used to synthesize new compounds. For example, it has been used to synthesize the compound 2-hydroxy-2-methyl-1-phenyl-1-propanone, which has potential applications in the field of drug development. In addition, 2-TAC has been used to synthesize the compound 2-amino-3-methyl-3-thiazolone, which has potential applications in the field of drug discovery.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects at the molecular and cellular level, depending on their specific structure and the biological context .
实验室实验的优点和局限性
One of the advantages of using 2-TAC in laboratory experiments is that it is relatively easy to synthesize. As mentioned above, it can be synthesized in a variety of ways, and the yields are usually quite high. In addition, it is relatively stable and can be stored for long periods of time without degrading.
However, there are some limitations to using 2-TAC in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, it is not very soluble in organic solvents, which can make it difficult to use in experiments that require organic solvents.
未来方向
The potential applications of 2-TAC are vast, and there are many potential future directions for research. One potential direction is to further study the effects of 2-TAC on the body. For example, further research could be done to study the effects of 2-TAC on the cardiovascular system. In addition, further research could be done to study the effects of 2-TAC on the immune system.
Another potential direction is to further study the synthesis of 2-TAC. For example, further research could be done to develop more efficient and cost-effective synthesis methods. In addition, further research could be done to develop new compounds that are based on 2-TAC.
Finally, further research could be done to develop new applications for 2-TAC. For example, further research could be done to develop new drugs that are based on 2-TAC. In addition, further research could be done to develop new compounds that have potential applications in the fields of drug development and drug discovery.
合成方法
2-TAC can be synthesized in several different ways. One way is to react 1,3-thiazole-2-carbonyl chloride with cyclohexylmethyl amine in aqueous dimethylformamide. This reaction produces the desired 2-TAC in a yields of up to 65%. Another method for synthesizing 2-TAC is to react 1,3-thiazole-2-carbonyl chloride with cyclohexylmethyl amine in the presence of pyridine. This reaction produces 2-TAC in yields of up to 70%.
安全和危害
属性
IUPAC Name |
2-[1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKTMPKCCFXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

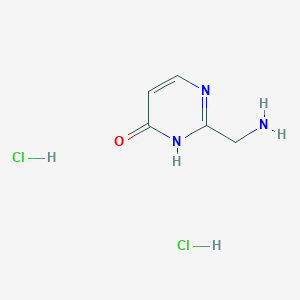
![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
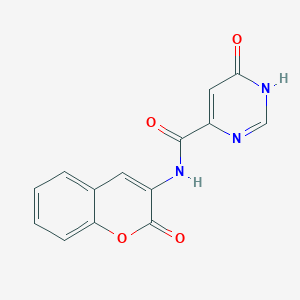
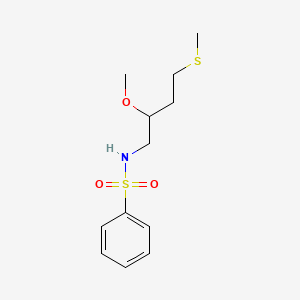


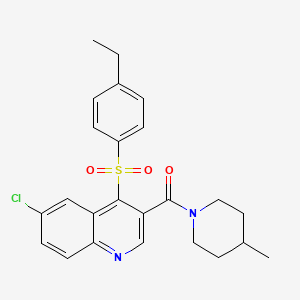
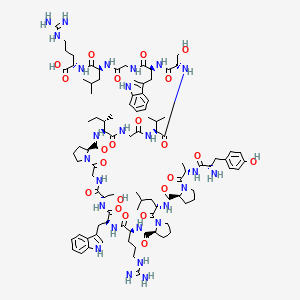
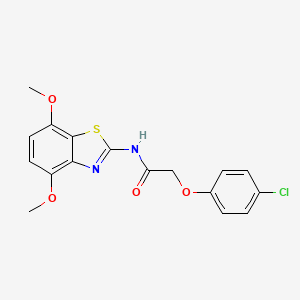

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)